Sunepitron Hydrochloride
Overview
Description
Sunepitron Hydrochloride is a combined serotonin 5-HT1A receptor agonist and α2-adrenergic receptor antagonist . It has been tested for the treatment of depression and anxiety .
Synthesis Analysis
The synthesis of Sunepitron starts by converting the pyridine dicarboxylic acid to its acid chloride. This is followed by a series of reactions including methylation, catalytic hydrogenation, alkylation with chloroacetonitrile, and reduction of the cyano group to the corresponding primary amine .
Molecular Structure Analysis
The molecular formula of Sunepitron Hydrochloride is C17H24ClN5O2 . Its average mass is 365.858 Da and its mono-isotopic mass is 365.161865 Da .
Scientific Research Applications
1. Assay and Purity Evaluation
Sunepitron hydrochloride has been the subject of research focusing on its assay and purity evaluation. A study by Colgan, Dumont, and Ruggeri (1998) highlighted the preparation of a reference standard composite containing sunepitron and its potential impurities. This approach simplifies assays by reducing the number of reference standard solutions required, and it can also be used for qualitative applications such as demonstrating system suitability or for retention time markers for process-related impurities or degradants (Colgan, S., Dumont, M., & Ruggeri, S. G., 1998).
2. Psychopharmacology in Depression
Sunepitron hydrochloride has been mentioned in a review on the psychopharmacology of depression. Goodnick (1999) discusses various therapies for depression, including sunepitron, a combined 5-HT1A agonist and α2 antagonist. This highlights its potential role in the treatment of depression, among other proposed antidepressants (Goodnick, P., 1999).
3. Use in Emetic Research
Research involving Suncus murinus, an animal model in emetic research, has included the study of sunepitron's effects. Ueno, Matsuki, and Saito (1987) investigated various emetic and antiemetic drugs, potentially including sunepitron, to assess its effectiveness and applicability in emetic research (Ueno, S., Matsuki, N., & Saito, H., 1987).
properties
IUPAC Name |
1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGPYTRJVVMHGT-IODNYQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10869968 | |
Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sunepitron Hydrochloride | |
CAS RN |
148408-65-5 | |
Record name | 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148408-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sunepitron Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10869968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SUNEPITRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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